3-Ethoxy-2-ethyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide
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Overview
Description
3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the carboxamide group in the indazole structure enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with substituted phenylacetic acids under acidic conditions . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production of indazole derivatives, including 3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide, often involves large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group forms hydrogen bonds with the active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with cellular pathways involved in inflammation, viral replication, and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with a similar carboxamide group.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties.
Uniqueness
3-Ethoxy-2-ethyl-N-isopentyl-2H-indazole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of ethoxy, ethyl, and isopentyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .
Biological Activity
3-Ethoxy-2-ethyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H25N3O2
- Molecular Weight : 303.4 g/mol
- CAS Number : 919108-84-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The carboxamide group within the compound plays a crucial role in forming hydrogen bonds with the active sites of enzymes, which can inhibit their activity and lead to various biological effects. Notably, this compound has been shown to exhibit binding affinity towards cannabinoid receptors, particularly CB1 receptors, which are implicated in several physiological processes including pain modulation and appetite regulation .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : The compound has demonstrated significant anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by targeting specific signaling pathways associated with cancer progression .
- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, potentially through interference with viral replication mechanisms.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
The following table compares this compound with similar indazole derivatives regarding their biological activities:
Compound Name | Molecular Formula | Key Activity |
---|---|---|
This compound | C17H25N3O2 | Anticancer, antiviral, anti-inflammatory |
N-Benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide | C16H23N3O2 | Antitumor activity |
5-Fluoroindazole | C7H5FN2 | Antiviral properties |
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological effects of this compound:
- In Vitro Studies : A study published in Pharmaceutical Sciences demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines by inducing apoptosis through caspase activation pathways .
- Animal Models : In animal models, administration of this compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups, indicating its potential as an effective therapeutic agent against cancer .
- Mechanistic Insights : Research has shown that the compound's interaction with CB1 receptors may mediate its analgesic effects, providing a dual mechanism for both pain relief and anti-cancer activity .
Properties
CAS No. |
919108-84-2 |
---|---|
Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-ethoxy-2-ethyl-N-(3-methylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-5-20-17(22-6-2)14-8-7-13(11-15(14)19-20)16(21)18-10-9-12(3)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,18,21) |
InChI Key |
OYVUSJUBGPOIQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OCC |
Origin of Product |
United States |
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